molecular formula C18H30O4 B14429243 Bis(2-methylcyclohexyl) butanedioate CAS No. 78987-43-6

Bis(2-methylcyclohexyl) butanedioate

Cat. No.: B14429243
CAS No.: 78987-43-6
M. Wt: 310.4 g/mol
InChI Key: VFEQTXWSPQIICH-UHFFFAOYSA-N
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Description

Bis(2-methylcyclohexyl) butanedioate is an organic compound with the molecular formula C18H32O4. It is a diester derived from butanedioic acid and 2-methylcyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylcyclohexyl) butanedioate typically involves the esterification of butanedioic acid with 2-methylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylcyclohexyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Bis(2-methylcyclohexyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of bis(2-methylcyclohexyl) butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanedioic acid and 2-methylcyclohexanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methylcyclohexyl) phthalate: Another diester with similar structural features but derived from phthalic acid.

    Bis(2-methylcyclohexyl) adipate: A diester derived from adipic acid with similar applications in industry.

Uniqueness

Bis(2-methylcyclohexyl) butanedioate is unique due to its specific ester linkage and the presence of 2-methylcyclohexanol moieties. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

78987-43-6

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

bis(2-methylcyclohexyl) butanedioate

InChI

InChI=1S/C18H30O4/c1-13-7-3-5-9-15(13)21-17(19)11-12-18(20)22-16-10-6-4-8-14(16)2/h13-16H,3-12H2,1-2H3

InChI Key

VFEQTXWSPQIICH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)CCC(=O)OC2CCCCC2C

Origin of Product

United States

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